molecular formula C7H3Br2FO B1409923 3,4-Dibromo-5-fluorobenzaldehyde CAS No. 1803716-04-2

3,4-Dibromo-5-fluorobenzaldehyde

Cat. No.: B1409923
CAS No.: 1803716-04-2
M. Wt: 281.9 g/mol
InChI Key: NDEORTLGGCWELI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-fluorobenzaldehyde typically involves halogenation reactions. One common method is the bromination of 5-fluorobenzaldehyde, where bromine is introduced at the 3 and 4 positions of the benzene ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems can also help in scaling up the production while maintaining consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-5-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dibromo-5-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-fluorobenzaldehyde largely depends on its chemical reactivity. The presence of electron-withdrawing bromine and fluorine atoms makes the aldehyde group more reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 3,4-Dibromo-5-fluorobenzaldehyde is unique due to the combination of bromine and fluorine substituents, which impart distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where such properties are desired .

Properties

IUPAC Name

3,4-dibromo-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEORTLGGCWELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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